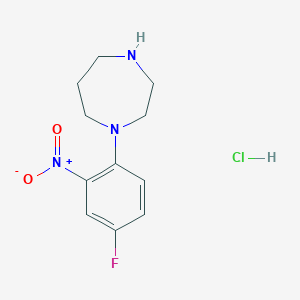

1-(4-fluoro-2-nitrophenyl)-1,4-diazepane hydrochloride

Description

Properties

IUPAC Name |

1-(4-fluoro-2-nitrophenyl)-1,4-diazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN3O2.ClH/c12-9-2-3-10(11(8-9)15(16)17)14-6-1-4-13-5-7-14;/h2-3,8,13H,1,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTLMXMDQPYARF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=C(C=C(C=C2)F)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185298-75-2 | |

| Record name | 1H-1,4-Diazepine, 1-(4-fluoro-2-nitrophenyl)hexahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185298-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthesis via Nucleophilic Aromatic Substitution (SNAr) and Ring Closure

Method Overview:

This approach involves initial preparation of a 4-fluoro-2-nitroaniline derivative, followed by nucleophilic aromatic substitution with a suitable diamine or heterocyclic precursor, leading to ring closure to form the diazepane core.

Preparation of 4-fluoro-2-nitroaniline:

Commercially available or synthesized via nitration of 4-fluoroaniline.Nucleophilic substitution:

The amino group of 4-fluoro-2-nitroaniline reacts with a suitable halogenated precursor, such as 1,4-dibromobutane or 1,4-dichlorobutane, under basic conditions (e.g., potassium carbonate in polar aprotic solvents like DMF). This step introduces the chain necessary for ring formation.Ring closure to form diazepane:

The intermediate undergoes intramolecular cyclization, often facilitated by heating or microwave irradiation, to form the seven-membered diazepane ring. Acidic or basic conditions can be employed depending on the specific protocol.Final salt formation:

The free base is converted into the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically ethanol or methanol, under controlled conditions.

Microwave-assisted cyclization has been shown to significantly reduce reaction times and improve yields, with high purity of the diazepane ring compounds.

The process ensures regioselectivity for the substitution at the nitro and fluoro positions, preserving the desired substitution pattern.

Synthesis via Aromatic Nucleophilic Substitution (SNAr) on Nitro-Substituted Aromatics

Method Overview:

This method involves direct nucleophilic attack on a nitro-activated aromatic ring, followed by ring closure to form the diazepane.

Starting Material:

2-fluoro-5-nitroaniline or similar nitroaromatic compounds.SNAr Reaction:

The aromatic ring undergoes nucleophilic attack by a diamine or heterocyclic precursor, such as homopiperazine, under basic conditions (e.g., sodium hydride or lithium hexamethyldisilazide, LiHMDS). Microwave irradiation can be employed to accelerate the reaction.Cyclization:

The intermediate undergoes intramolecular cyclization facilitated by heating or microwave conditions, forming the diazepane ring attached to the aromatic system.Purification and Salt Formation:

The crude product is purified via chromatography, then converted into the hydrochloride salt by treatment with HCl.

Microwave-assisted SNAr reactions with 2-fluoronitroarenes have yielded high product yields (~80-90%) within short reaction times (~5-10 minutes).

The use of flow systems with catalysts like PtO₂ further enhances the efficiency of cyclization and purification processes.

Synthesis via Multi-Step Organic Routes Involving Nitro Reduction and Ring Closure

Method Overview:

This approach involves initial synthesis of a nitro-substituted aromatic precursor, followed by reduction of the nitro group, subsequent amination, and ring closure.

Step 1:

Synthesis of 4-fluoro-2-nitroaniline via nitration of 4-fluoroaniline.Step 2:

Reduction of the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C or PtO₂ under hydrogen atmosphere).Step 3:

Reaction of the amino derivative with a suitable diamine or cyclic precursor like 1,4-dibromobutane under basic conditions to form the diazepane ring.Step 4:

Final salt formation with hydrochloric acid to obtain the hydrochloride salt.

Catalytic hydrogenation provides high yields (>95%) of the amino intermediates.

Intramolecular cyclization is facilitated by microwave heating, significantly reducing reaction times and improving product purity.

Data Table: Summary of Preparation Methods

Chemical Reactions Analysis

1-(4-fluoro-2-nitrophenyl)-1,4-diazepane hydrochloride undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₁₂H₁₇ClFN₃O₂

- Molecular Weight : 289.73 g/mol

- CAS Number : 1233951-92-2

The compound features a diazepane ring, which is known for its pharmacological properties, combined with a nitrophenyl group that enhances its reactivity and potential biological activity.

Medicinal Chemistry

1-(4-Fluoro-2-nitrophenyl)-1,4-diazepane hydrochloride has been studied for its potential as a pharmaceutical intermediary. The presence of the fluorine and nitro groups can influence the compound's interaction with biological targets, making it an interesting candidate for drug design.

- Antidepressant Activity : Research indicates that compounds with diazepane structures may exhibit antidepressant effects. The modification of the diazepane core with various substituents can lead to enhanced efficacy and selectivity for serotonin receptors.

- Anxiolytic Properties : The compound's structural similarity to known anxiolytics suggests it could be explored for anxiety-related disorders. Studies are ongoing to evaluate its binding affinity to GABA receptors.

Synthesis of Complex Molecules

This compound serves as a building block in the synthesis of more complex organic molecules. Its reactive functional groups allow for various chemical transformations.

- Synthetic Pathways : Researchers have developed synthetic routes utilizing this compound to create novel compounds with potential therapeutic applications. These pathways often involve nucleophilic substitutions or reductions that modify the nitro or fluorine substituents.

Case Study 1: Antidepressant Development

A study published in the Journal of Medicinal Chemistry investigated derivatives of this compound for their antidepressant properties. The results indicated that certain derivatives exhibited significant serotonin reuptake inhibition, suggesting potential as new antidepressant agents.

Case Study 2: Anxiolytic Activity Assessment

In another research endeavor documented in Pharmacology Biochemistry and Behavior, the anxiolytic effects of synthesized diazepane derivatives were evaluated in animal models. The study found that modifications to the nitrogen atoms within the diazepane ring improved anxiolytic activity compared to standard treatments.

Data Table: Summary of Research Findings

| Study Reference | Application Area | Key Findings |

|---|---|---|

| Journal of Medicinal Chemistry | Antidepressant Development | Significant serotonin reuptake inhibition |

| Pharmacology Biochemistry and Behavior | Anxiolytic Activity | Enhanced anxiolytic effects in modified derivatives |

Mechanism of Action

The mechanism of action of 1-(4-fluoro-2-nitrophenyl)-1,4-diazepane hydrochloride involves its interaction with specific molecular targets. The fluoro and nitro groups on the phenyl ring play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or interact with proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural variations among 1,4-diazepane derivatives include:

- Aromatic Substituents : The position and electronic nature of aryl groups (e.g., fluoro, nitro, chloro, methoxy) modulate pharmacokinetics and target binding.

- Heterocyclic Additions : Pyrimidine or thiazole rings (e.g., 1-(5-bromopyrimidin-2-yl)-1,4-diazepane hydrochloride, CAS 849021-44-9) expand π-stacking interactions .

Table 1: Representative 1,4-Diazepane Derivatives

Physicochemical and Pharmacological Properties

- Solubility: Fluorinated derivatives (e.g., 1-(2-fluorobenzyl)-1,4-diazepane·2HCl·H₂O) exhibit slight solubility in chloroform and methanol, while sulfonyl-containing analogs (e.g., 1-(cyclopropanesulfonyl)-1,4-diazepane·HCl) are more water-soluble .

- Bioactivity: Structural analogs like 5-(4-(2-cyanophenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (MS: 459 [M+H⁺]) show dopamine D3 receptor selectivity, suggesting the diazepane core’s role in receptor binding .

Biological Activity

Overview

1-(4-fluoro-2-nitrophenyl)-1,4-diazepane hydrochloride is a synthetic compound with significant biological activity, particularly in the context of enzyme inhibition and protein interactions. Its molecular formula is C11H14FN3O2•HCl, and it has a molecular weight of 275.71 g/mol. The compound is primarily utilized in proteomics research and drug development, serving as a building block for more complex molecules.

The synthesis of this compound typically involves the reaction of 4-fluoro-2-nitroaniline with homopiperazine under controlled conditions. This process often requires a suitable solvent and catalyst to optimize yield and purity. Key chemical reactions associated with this compound include:

- Reduction : The nitro group can be converted to an amino group using reducing agents such as hydrogen in the presence of palladium on carbon.

- Substitution : The fluoro group can be replaced by other nucleophiles.

- Oxidation : Although less commonly reported, oxidation reactions can also occur under specific conditions.

The biological activity of this compound is largely attributed to its structural components—specifically, the fluoro and nitro groups on the phenyl ring. These groups enhance the compound's binding affinity to various molecular targets, potentially inhibiting specific enzymes or interacting with proteins involved in critical biochemical pathways.

Enzyme Inhibition

Research indicates that this compound is effective in studies involving enzyme inhibition. It has been utilized to explore interactions with various enzymes, which could lead to potential therapeutic applications in treating diseases where enzyme regulation is crucial.

Case Studies

- Inhibition Studies : A study demonstrated that compounds similar to this compound exhibited significant inhibitory effects on PRMT5, an enzyme implicated in cancer cell proliferation. The IC50 values for these compounds were determined through fluorescence polarization assays, highlighting their potential as anticancer agents .

- Protein Interaction Studies : The compound has also been investigated for its ability to modulate protein interactions within cellular pathways. For instance, it was found to affect the binding affinity of substrate adaptor proteins in cancer cells, which could influence cell survival and proliferation .

Research Findings

Recent studies have focused on the structure-activity relationships (SAR) of similar compounds to better understand how modifications affect biological activity. The findings suggest that variations in substituents can significantly alter the potency and selectivity of these compounds against specific targets.

| Compound | Target | IC50 (μM) | Solubility (μM) |

|---|---|---|---|

| Compound 1 | PRMT5 | 12 | 1.2 |

| Compound 2 | Other Enzyme | TBD | TBD |

Q & A

Q. What are the recommended methodologies for synthesizing 1-(4-fluoro-2-nitrophenyl)-1,4-diazepane hydrochloride, and how can reaction conditions be optimized?

Synthesis typically involves nucleophilic substitution or reductive amination. Key steps include:

- Substrate Preparation : Use 4-fluoro-2-nitrobenzaldehyde as the aromatic precursor.

- Diazepane Ring Formation : Employ 1,4-diazepane with appropriate coupling agents (e.g., EDCI/HOBt) under inert conditions .

- Hydrochloride Salt Formation : Acidic workup with HCl in ethanol.

Optimization involves factorial design (e.g., varying temperature, solvent polarity, and stoichiometry) to maximize yield and purity. Monitoring via HPLC and NMR ensures reproducibility .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should spectral data be interpreted?

- NMR : and NMR confirm the fluorophenyl and diazepane moieties. The nitro group’s electron-withdrawing effect shifts aromatic protons downfield (~8.5–9.0 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H] at 282.09) and fragmentation patterns.

- IR Spectroscopy : Detect nitro (1520 cm) and diazepane C-N stretches (1250–1350 cm) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Design accelerated stability studies using:

- Temperature Gradients : 25°C, 40°C, and 60°C over 30 days.

- Humidity Control : 60% and 75% RH.

Monitor degradation via HPLC for byproducts (e.g., nitro group reduction or hydrolysis). Kinetic modeling (Arrhenius equation) predicts shelf-life .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the compound’s interactions with biological targets, and how do these align with experimental data?

- Molecular Docking : Use AutoDock Vina to predict binding affinities to receptors like GABA (common for diazepine analogs). Validate with in vitro assays (e.g., radioligand binding) .

- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes. Compare RMSD values with crystallographic data if available .

- Contradictions : Address discrepancies between predicted binding sites and experimental IC values by refining force fields or solvent models .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50}50 values)?

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) and apply statistical weighting.

- Methodological Audits : Compare assay conditions (e.g., buffer pH, cell lines). For example, variations in HEK293 vs. CHO cells may alter receptor expression .

- Dose-Response Replication : Use standardized protocols (e.g., NIH Guidelines) to minimize batch-to-batch variability .

Q. What strategies are recommended for designing in vivo studies to evaluate neuropharmacological effects?

- Animal Models : Zebrafish (for rapid neurobehavioral screening) or murine models (for GABAergic activity).

- Dosage Optimization : Calculate allometric scaling from in vitro IC to mg/kg.

- Endpoint Selection : Combine EEG for seizure suppression and HPLC-MS for brain biodistribution .

Q. How can the nitro group’s redox behavior influence the compound’s pharmacokinetics, and what experimental methods validate this?

- Cyclic Voltammetry : Measure reduction potentials (e.g., nitro to amine conversion at -0.5 V vs. Ag/AgCl).

- Microsomal Assays : Use liver S9 fractions to quantify metabolic pathways. Correlate with LC-MS/MS metabolite profiling .

Methodological and Theoretical Frameworks

Q. How should researchers integrate this compound into a broader theoretical framework (e.g., structure-activity relationships for CNS agents)?

Q. What experimental designs are optimal for studying its potential as a precursor for radiolabeled tracers?

Q. How can multi-omics approaches (proteomics, metabolomics) elucidate off-target effects?

- Proteomics : SILAC labeling to identify protein interactors in neuronal lysates.

- Metabolomics : LC-HRMS to track changes in neurotransmitters (e.g., GABA, glutamate) post-treatment. Integrate data with pathway analysis tools (IPA, MetaboAnalyst) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.